3-(1H-tetrazol-1-yl)-N-(2,4,6-trimethylphenyl)benzamide
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Overview
Description
3-(1H-tetrazol-1-yl)-N-(2,4,6-trimethylphenyl)benzamide is a chemical compound that belongs to the class of benzamides It features a tetrazole ring attached to a benzamide structure, with a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)-N-(2,4,6-trimethylphenyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole ring is then coupled with 2,4,6-trimethylphenylamine through a condensation reaction to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide or tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
3-(1H-tetrazol-1-yl)-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring and benzamide structure may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler structure without the tetrazole ring.
Tetrazole Derivatives: Compounds with a tetrazole ring but different substituents.
Trimethylphenyl Compounds: Compounds with a trimethylphenyl group but different functional groups.
Uniqueness
3-(1H-tetrazol-1-yl)-N-(2,4,6-trimethylphenyl)benzamide is unique due to its combination of a tetrazole ring, benzamide structure, and trimethylphenyl group. This unique structure may confer specific properties and activities not found in similar compounds.
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
3-(tetrazol-1-yl)-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-11-7-12(2)16(13(3)8-11)19-17(23)14-5-4-6-15(9-14)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23) |
InChI Key |
CUPQRYIPBYGUJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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